2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide
Description
This compound features a 2-chlorophenyl group linked via a methanesulfonamido moiety to a central phenyl ring. The acetamide backbone is substituted with a thiophen-2-ylmethyl group, introducing heterocyclic aromaticity. Key structural attributes include:
- Sulfonamide linker: Enhances hydrogen bonding and modulates solubility.
- Thiophene moiety: Contributes to π-π stacking and metabolic stability.
Properties
IUPAC Name |
2-[4-[(2-chlorophenyl)methylsulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c21-19-6-2-1-4-16(19)14-28(25,26)23-17-9-7-15(8-10-17)12-20(24)22-13-18-5-3-11-27-18/h1-11,23H,12-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUGUZKGUJWMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide is a synthetic derivative notable for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
The compound features a chlorophenyl group, a methanesulfonamide moiety, and a thiophenyl substituent, which contribute to its biological properties.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are critical in various biochemical pathways. For instance, it may target proteases involved in viral replication.
- Modulation of Signaling Pathways : Preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation, potentially making it useful in treating inflammatory diseases.
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens, demonstrating efficacy in inhibiting bacterial growth.
Biological Activity Data
Case Study 1: Antiviral Potential
A study investigated the antiviral effects of the compound against the SARS-CoV-2 virus. The results indicated that at concentrations above 25 µM, the compound inhibited viral replication by interfering with the viral protease activity. This suggests a potential application in treating COVID-19.
Case Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, administration of the compound resulted in a significant reduction in inflammatory markers and joint swelling compared to control groups. This supports its potential use as an anti-inflammatory agent.
Pharmacological Profile
The pharmacokinetics of this compound have not been extensively studied; however, initial findings suggest:
- Absorption : Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
- Distribution : Moderate distribution with potential accumulation in liver and kidney tissues.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Mostly excreted via urine as metabolites.
Scientific Research Applications
Biological Activities
-
Antitumor Activity
- Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of sulfonamide compounds have been studied for their ability to inhibit tumor cell proliferation by targeting specific protein kinases involved in cancer progression . The incorporation of the thiophene moiety may enhance the compound's efficacy against various cancer cell lines.
-
Antimicrobial Properties
- Sulfonamide derivatives are known for their antimicrobial activities. They function by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis and cell growth. The presence of the chlorophenyl group may further augment this activity by enhancing lipophilicity, allowing better membrane penetration .
-
Anti-inflammatory Effects
- Compounds similar to this structure have shown promise in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Case Studies
-
Study on Antitumor Efficacy
- A study published in a peer-reviewed journal evaluated the antitumor effects of related sulfonamide compounds on various cancer cell lines. The results demonstrated that these compounds could significantly inhibit cell growth and induce apoptosis in tumor cells, suggesting that 2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide may exhibit similar properties .
-
Antimicrobial Activity Assessment
- In another study assessing the antimicrobial properties of sulfonamide derivatives, it was found that certain structural modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This indicates that modifications to the compound's structure could optimize its efficacy against infections .
- Inflammation Model Testing
Potential Therapeutic Applications
Based on its biological activities, this compound has potential applications in:
- Cancer Therapy: As a chemotherapeutic agent targeting specific pathways involved in tumor growth.
- Infectious Disease Treatment: As an antibiotic or adjunct therapy to enhance the efficacy of existing antibiotics.
- Management of Inflammatory Disorders: As a novel anti-inflammatory agent to alleviate symptoms associated with chronic inflammation.
Comparison with Similar Compounds
Structural Analogues with Thiophene and Acetamide Motifs
N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()
- Structure : Direct acetamide linkage between a bromophenyl group and a thiophene ring.
- Key Differences : Lacks the sulfonamido linker and chlorophenyl group present in the target compound.
- Bromine’s larger atomic radius vs. chlorine may alter steric interactions .
N-{4-[(Methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide ()
- Structure: Contains a methylamino sulfonyl group on the phenyl ring and a thiophene-acetamide chain.
- Key Differences : The target compound uses a 2-chlorophenylmethanesulfonamido group, which introduces greater lipophilicity and electronic effects due to chlorine’s electronegativity.
- Implications: The chlorophenyl group may enhance membrane permeability and binding to hydrophobic pockets in biological targets compared to the methylamino sulfonyl variant .
Analogues with Chlorophenyl and Sulfonamide Groups
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (, Compound 12)
- Structure : Chlorophenyl group attached to acetamide with a piperazine substituent.
- Key Differences : Replaces the sulfonamido-phenyl-thiophene system with a piperazine moiety.
- Implications : Piperazine introduces basicity and solubility via protonation, whereas the sulfonamido group in the target compound may improve stability and acidic character .
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide ()
- Structure : Shares the thiophen-2-ylmethyl group and a sulfonyl-linked phenyl ring.
- Key Differences : Uses a propane-2-sulfonyl group instead of methanesulfonamido and incorporates an oxan-4-yl group.
Physicochemical Properties
| Property | Target Compound | N-(4-Bromophenyl)-2-(2-thienyl)acetamide | N-{4-[(Methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide |
|---|---|---|---|
| Molecular Weight | ~450-470 g/mol | ~310 g/mol | ~310 g/mol |
| logP | Higher (chlorophenyl + sulfonamide) | Moderate (bromophenyl) | Moderate (methylamino sulfonyl) |
| Hydrogen Bond Donors | 2 (sulfonamide NH, acetamide NH) | 1 (acetamide NH) | 2 (sulfonamide NH, acetamide NH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
